molecular formula C14H17NO3 B2594248 ethyl (3R,4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate CAS No. 1688653-04-4

ethyl (3R,4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate

Cat. No.: B2594248
CAS No.: 1688653-04-4
M. Wt: 247.294
InChI Key: PBURRVDBUPRGNA-XQQFMLRXSA-N
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Description

The compound “ethyl (3R,4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate” is a type of oxazine, which is a class of heterocyclic organic compounds . It has a molecular formula of C11H11NO2, an average mass of 189.210 Da, and a monoisotopic mass of 189.078979 Da .


Synthesis Analysis

The synthesis of oxazines has been a topic of interest in the field of organic chemistry. A method for the synthesis of substituted 4H-benzo[d][1,3]-oxazines has been developed starting from N-(2-alkynyl)aryl benzamides . This method involves a gold(I)-catalyzed cycloisomerization procedure . Another approach involves a catalyst-free cross-dehydrogenative coupling reaction promoted by visible light .


Molecular Structure Analysis

The molecular structure of this compound involves a six-membered ring with one oxygen and one nitrogen atom . The structure determination of the N-Boc precursor shows significant deviations from theoretically predicted geometric parameters .

Properties

IUPAC Name

ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-17-14(16)11-8-18-12-7-9-5-3-4-6-10(9)13(12)15-11/h3-6,11-13,15H,2,7-8H2,1H3/t11-,12+,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBURRVDBUPRGNA-XQQFMLRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC2CC3=CC=CC=C3C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CO[C@@H]2CC3=CC=CC=C3[C@@H]2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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